N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide
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Overview
Description
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide is a complex organic compound that features a quinoline derivative and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, which can be synthesized through the reaction of anthranilic acid derivatives with appropriate reagents . The adamantane moiety is then introduced through a coupling reaction, often using carboxylic acid derivatives and coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The adamantane moiety can undergo substitution reactions, particularly at the tertiary carbon positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling agents like EDCI or DCC . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can lead to quinoline N-oxide derivatives, while reduction can yield fully reduced quinoline derivatives .
Scientific Research Applications
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes . The adamantane moiety provides structural stability and enhances the compound’s ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide
- 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
Uniqueness
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide is unique due to its combination of a quinoline derivative and an adamantane moiety. This combination provides both biological activity and structural stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-14-5-20-10-19(22(27)26-21(20)6-15(14)2)3-4-25-23(28)24-11-16-7-17(12-24)9-18(8-16)13-24/h5-6,10,16-18H,3-4,7-9,11-13H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSBNDBRILOHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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